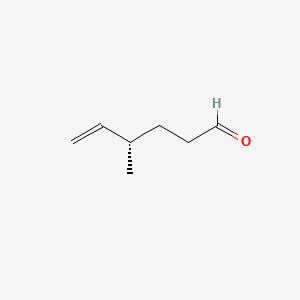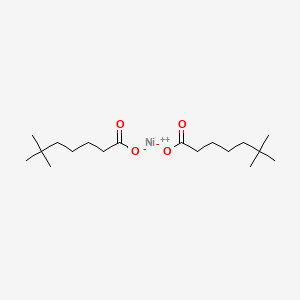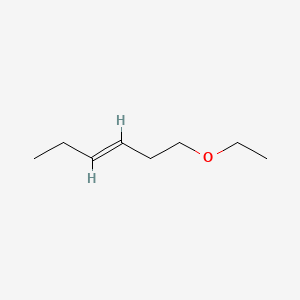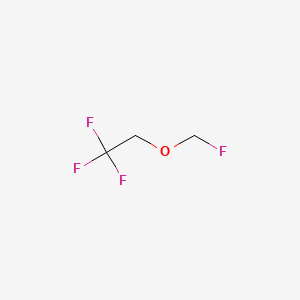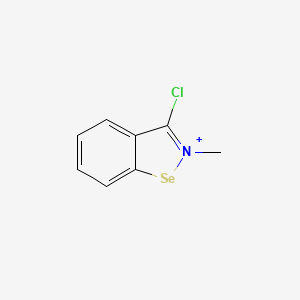
7-(4-Chlorophenyl)pteridine-2,4-diamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-Chlorophenyl)pteridine-2,4-diamine;hydrochloride is a chemical compound with the molecular formula C12H9ClN6·HCl It is a derivative of pteridine, a heterocyclic compound that is significant in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Chlorophenyl)pteridine-2,4-diamine;hydrochloride typically involves the reaction of 4-chloroaniline with pteridine derivatives under specific conditions. One common method includes the following steps:
Starting Materials: 4-chloroaniline and a pteridine derivative.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-(4-Chlorophenyl)pteridine-2,4-diamine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine derivatives with different functional groups, while substitution reactions can introduce various substituents into the molecule.
Scientific Research Applications
7-(4-Chlorophenyl)pteridine-2,4-diamine;hydrochloride has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other pteridine derivatives.
Biology: Studied for its potential role in biological processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 7-(4-Chlorophenyl)pteridine-2,4-diamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-(Chloromethyl)-2,4-pteridinediamine
- 7-(Chloromethyl)-2,4-pteridinediamine
Uniqueness
7-(4-Chlorophenyl)pteridine-2,4-diamine;hydrochloride is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This differentiates it from other pteridine derivatives and makes it valuable for specific research applications.
Properties
CAS No. |
30146-33-9 |
|---|---|
Molecular Formula |
C12H10Cl2N6 |
Molecular Weight |
309.15 g/mol |
IUPAC Name |
7-(4-chlorophenyl)pteridine-2,4-diamine;hydrochloride |
InChI |
InChI=1S/C12H9ClN6.ClH/c13-7-3-1-6(2-4-7)8-5-16-9-10(14)18-12(15)19-11(9)17-8;/h1-5H,(H4,14,15,17,18,19);1H |
InChI Key |
QETIOTKLTIOBGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C3C(=NC(=NC3=N2)N)N)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


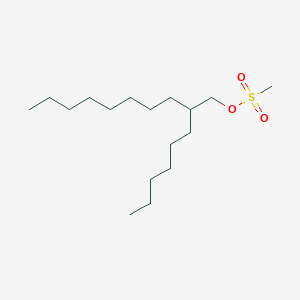
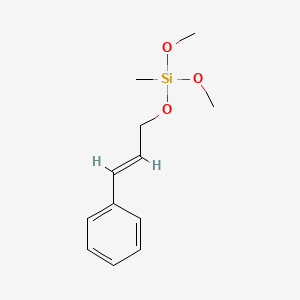

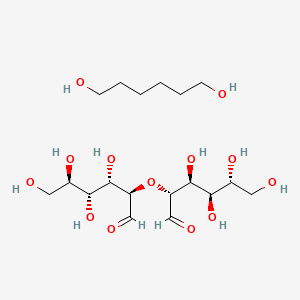
![(1R)-1-[(4R,4aR,8aS)-2,6-bis(4-ethylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]ethane-1,2-diol](/img/structure/B12650300.png)
